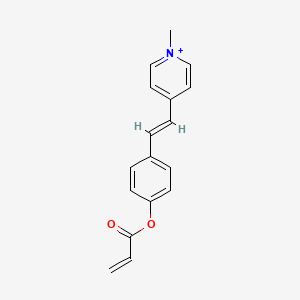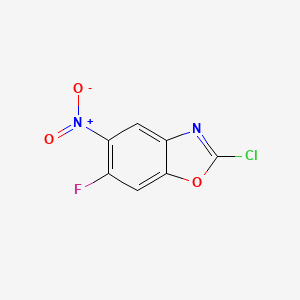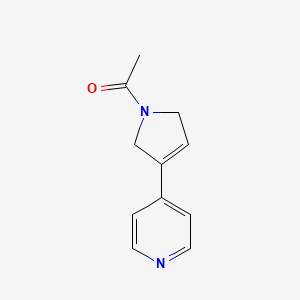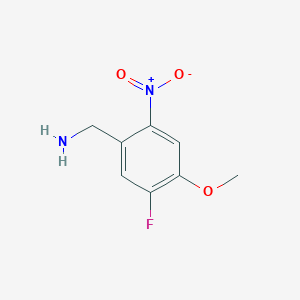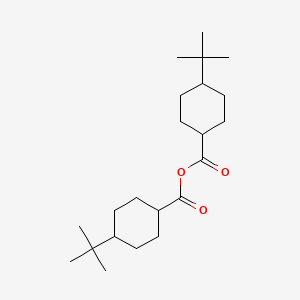
4-tert-Butyl-1-cyclohexanecarboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C22H38O3 It is a derivative of cyclohexanecarboxylic acid, featuring a tert-butyl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-cyclohexanecarboxylic anhydride typically involves the reaction of 4-tert-butylcyclohexanecarboxylic acid with acetic anhydride or other anhydride-forming reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-tert-butylcyclohexanecarboxylic acid.
Substitution: Can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, often with a catalytic amount of acid or base.
Substitution: Amines or alcohols, typically under mild heating.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: 4-tert-Butylcyclohexanecarboxylic acid.
Substitution: Amides or esters, depending on the nucleophile.
Reduction: Corresponding alcohol.
Applications De Recherche Scientifique
4-tert-Butyl-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-tert-Butyl-1-cyclohexanecarboxylic anhydride exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the anhydride reacts with water to form the corresponding acid. In substitution reactions, the anhydride reacts with nucleophiles to form amides or esters. The molecular targets and pathways involved vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexanecarboxylic acid: The parent acid of the anhydride.
Cyclohexanecarboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties.
4-tert-Butylcyclohexanone: A ketone derivative with different reactivity.
Uniqueness
4-tert-Butyl-1-cyclohexanecarboxylic anhydride is unique due to the presence of both the tert-butyl group and the anhydride functional group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
25774-37-2 |
|---|---|
Formule moléculaire |
C22H38O3 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexanecarbonyl) 4-tert-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H38O3/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-20(24)16-9-13-18(14-10-16)22(4,5)6/h15-18H,7-14H2,1-6H3 |
Clé InChI |
VEYUWLYNXXBCSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)C(=O)OC(=O)C2CCC(CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


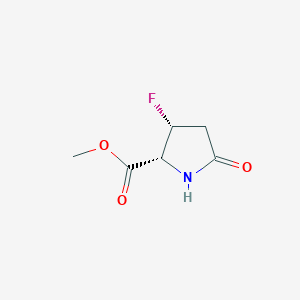
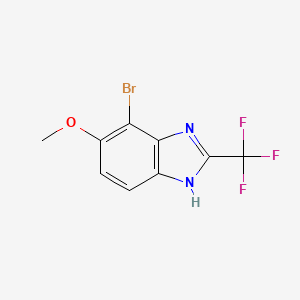
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
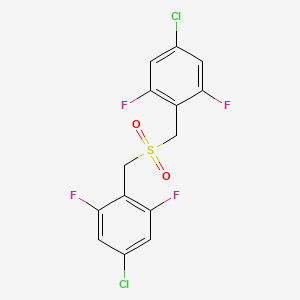
![2-Acetylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B12863923.png)

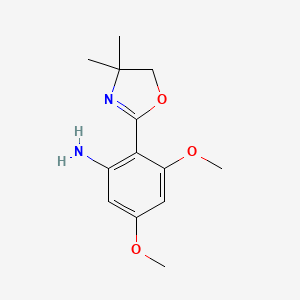


![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)
